![molecular formula C24H19NO2 B14268914 3,3'-[([1,1'-Biphenyl]-4-yl)azanediyl]diphenol CAS No. 133919-20-7](/img/structure/B14268914.png)
3,3'-[([1,1'-Biphenyl]-4-yl)azanediyl]diphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-[([1,1’-Biphenyl]-4-yl)azanediyl]diphenol is a chemical compound known for its unique structure and properties It consists of a biphenyl core with two phenol groups and an azanediyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[([1,1’-Biphenyl]-4-yl)azanediyl]diphenol typically involves the reaction of 4-aminobiphenyl with phenol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-[([1,1’-Biphenyl]-4-yl)azanediyl]diphenol undergoes various types of chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under specific conditions.
Reduction: The azanediyl linkage can be reduced to form different amine derivatives.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amine derivatives.
Substitution: Halogenated or sulfonated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3,3’-[([1,1’-Biphenyl]-4-yl)azanediyl]diphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 3,3’-[([1,1’-Biphenyl]-4-yl)azanediyl]diphenol involves its interaction with specific molecular targets and pathways. The phenol groups can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity. The azanediyl linkage may also play a role in the compound’s overall bioactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Biphenol: Another biphenyl derivative with phenol groups, but with different substitution patterns.
3,3’-Dimethoxybiphenyl: A biphenyl compound with methoxy groups instead of phenol groups.
Uniqueness
3,3’-[([1,1’-Biphenyl]-4-yl)azanediyl]diphenol is unique due to its specific substitution pattern and the presence of the azanediyl linkage, which imparts distinct chemical and biological properties compared to other biphenyl derivatives .
Eigenschaften
CAS-Nummer |
133919-20-7 |
|---|---|
Molekularformel |
C24H19NO2 |
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
3-(N-(3-hydroxyphenyl)-4-phenylanilino)phenol |
InChI |
InChI=1S/C24H19NO2/c26-23-10-4-8-21(16-23)25(22-9-5-11-24(27)17-22)20-14-12-19(13-15-20)18-6-2-1-3-7-18/h1-17,26-27H |
InChI-Schlüssel |
ZUDIYIJXFIKIAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC(=CC=C3)O)C4=CC(=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [2-(2-acetylbenzoyl)phenyl]acetate](/img/structure/B14268835.png)
![4,4'-[(Thiophen-2-yl)methylene]bis(2,5-dimethylphenol)](/img/structure/B14268842.png)
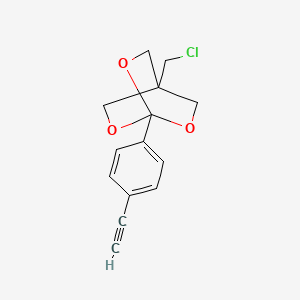
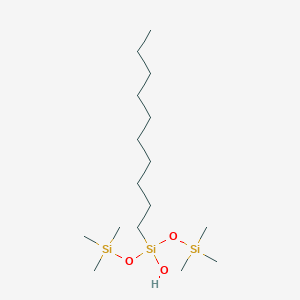
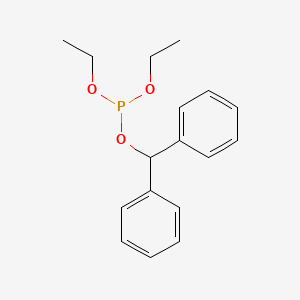
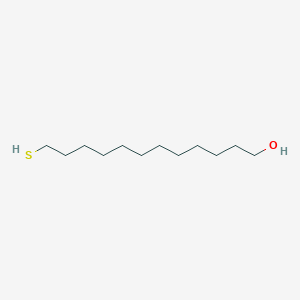
![1-{[1-(Hexyloxy)propan-2-YL]oxy}hexane](/img/structure/B14268862.png)
![2-[2-(4,6-Dimethoxynaphthalen-1-yl)ethyl]-2-methylbutanedioic acid](/img/structure/B14268870.png)

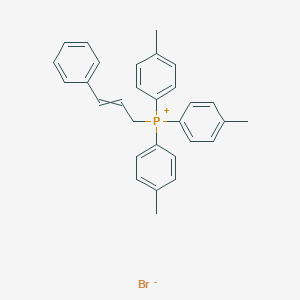
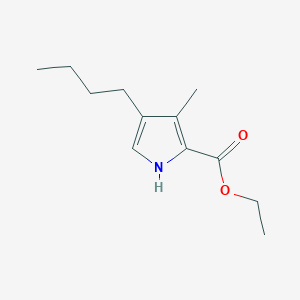

![Tert-butyl 2,2-dimethyl-4-[[5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B14268897.png)

